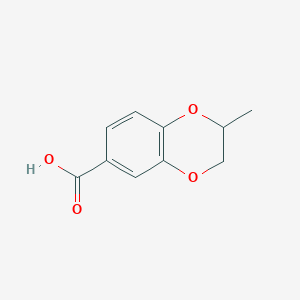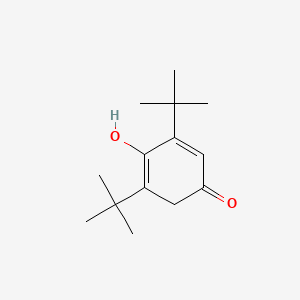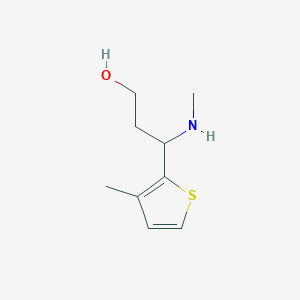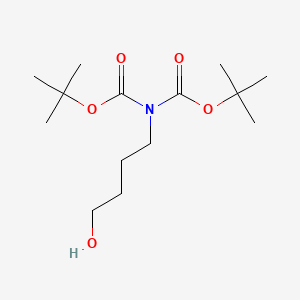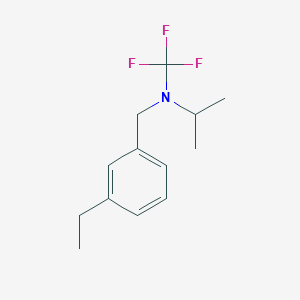
N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of an ethylbenzyl group and a trifluoromethyl group attached to a propan-2-amine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-ethylbenzyl chloride and trifluoromethylamine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Procedure: The 3-ethylbenzyl chloride is reacted with trifluoromethylamine under reflux conditions in an appropriate solvent such as dichloromethane or toluene. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the efficient and scalable production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amine derivatives with different functional groups.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the ethylbenzyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-one.
Reduction: Reduced amine derivatives with modified functional groups.
Substitution: Substituted amine derivatives with different substituents replacing the trifluoromethyl or ethylbenzyl groups.
Applications De Recherche Scientifique
Chemistry: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. It may be used as a probe to investigate enzyme activity or receptor binding.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties that make it a candidate for drug development, particularly in the treatment of neurological disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the formulation of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-(3-methylbenzyl)-N-(trifluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(difluoromethyl)propan-2-amine
- N-(3-ethylbenzyl)-N-(trifluoromethyl)butan-2-amine
Uniqueness: N-(3-ethylbenzyl)-N-(trifluoromethyl)propan-2-amine is unique due to the presence of both an ethylbenzyl group and a trifluoromethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, which may enhance its performance in various applications compared to similar compounds.
Propriétés
Formule moléculaire |
C13H18F3N |
|---|---|
Poids moléculaire |
245.28 g/mol |
Nom IUPAC |
N-[(3-ethylphenyl)methyl]-N-(trifluoromethyl)propan-2-amine |
InChI |
InChI=1S/C13H18F3N/c1-4-11-6-5-7-12(8-11)9-17(10(2)3)13(14,15)16/h5-8,10H,4,9H2,1-3H3 |
Clé InChI |
WHCGFJKECOWYHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC=C1)CN(C(C)C)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethenyl-4-methoxy-1-[(prop-2-en-1-yl)oxy]benzene](/img/structure/B13946695.png)
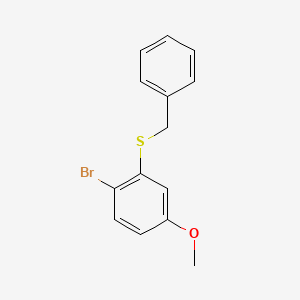
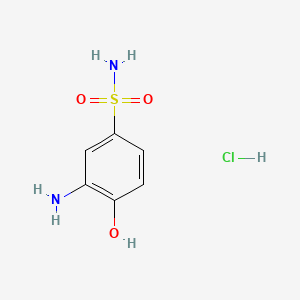

![6-Benzyl-2-(bromomethyl)-6-azaspiro[3.4]octane](/img/structure/B13946741.png)
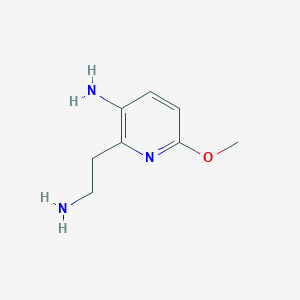
![(2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13946763.png)
![Ethyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B13946770.png)
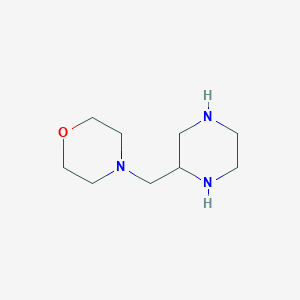
![3-[2-(Chlorocarbonyl)phenyl]propanoic acid](/img/structure/B13946786.png)
